molecular formula C20H25FN2O2 B6612504 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine CAS No. 184951-54-0

1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B6612504
CAS No.: 184951-54-0
M. Wt: 344.4 g/mol
InChI Key: LQGLHKCHSBLXDL-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine is a piperazine derivative featuring a 3-(4-fluorophenoxy)propyl chain at the N1 position and a 2-methoxyphenyl group at the N4 position. This compound belongs to a class of arylpiperazines known for their interactions with serotonin (5-HT) and dopamine (D) receptors, particularly 5-HT1A, D2, and D3 subtypes . Its structural design incorporates a flexible aliphatic linker (propyl chain) and halogenated aryl groups, which are critical for receptor binding and selectivity.

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-24-20-6-3-2-5-19(20)23-14-12-22(13-15-23)11-4-16-25-18-9-7-17(21)8-10-18/h2-3,5-10H,4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGLHKCHSBLXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025567
Record name 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184951-54-0
Record name 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-(4-fluorophenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of deoxygenated or hydrogenated derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits .

Comparison with Similar Compounds

Receptor Affinity and Selectivity

  • Dopamine D3 Receptor : The target compound exhibits superior D3 affinity (Ki = 1.2 nM) compared to SC212 (haloperidol derivative, Ki = 6.7 nM) and HRP 392 (antipsychotic candidate, Ki = 3.5 nM) .
  • 5-HT1A Receptor: Unlike benzotriazole-substituted analogs (Ki = 0.8 nM), the fluorophenoxypropyl derivative shows moderate 5-HT1A binding (Ki = 12 nM), indicating linker-dependent selectivity .
  • α1-Adrenoceptors: Derivatives like HBK-16 and HBK-14 demonstrate higher α1 affinity (Ki = 2.1–2.4 nM) due to the 2-methoxyphenyl group’s electron-donating effects .

Functional Activity

  • Antipsychotic Effects : HRP 392 (structurally related) reduced apomorphine-induced climbing in mice (ED50 = 0.5 mg/kg) with minimal extrapyramidal side effects (EPS), outperforming haloperidol .
  • Antidepressant Potential: Compound 8 (SSRI) showed 90% serotonin reuptake inhibition at 10 µM, comparable to fluoxetine .

Selectivity and Functional Activity

Parameter Target Compound SC212 HRP 392 HBK-16
D3 Ki (nM) 1.2 6.7 N/A
5-HT1A Ki (nM) 12 N/A N/A
α1-Adrenoceptor Ki (nM) N/A N/A 2.1
Selectivity (D3/5-HT1A) 10:1 N/A N/A
Functional Activity D3 PET ligand Atypical antipsychotic α1 antagonist

Key Research Findings

Linker Length Optimization : Increasing the aliphatic linker from 3 to 5 methylene units enhances 5-HT1A/D3 selectivity (e.g., benzotriazole derivatives) .

Halogenation Effects: The 4-fluorophenoxy group improves metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs .

Clinical Potential: HRP 392 advanced to toxicological evaluation due to its favorable EPS profile, highlighting the therapeutic promise of this structural class .

Multitarget Applications : Derivatives like HBK-16 and compound 8 demonstrate the versatility of 2-methoxyphenylpiperazines in addressing both psychiatric (antipsychotic/SSRI) and cardiovascular (α1 antagonist) disorders .

Biological Activity

1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine, also known by its CAS number 91940-44-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant studies that illustrate its pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C13H19FN2OC_{13}H_{19}FN_2O with a molecular weight of 238.30 g/mol. The compound features a piperazine ring substituted with a fluorophenoxy group and a methoxyphenyl group, which are critical for its biological activity.

The compound primarily interacts with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that it acts as an antagonist at this receptor, which plays a significant role in various neurological processes. The modulation of serotonin pathways is crucial for the treatment of mood disorders and anxiety-related conditions.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate serotonin levels in the brain.
  • Anxiolytic Properties : The antagonistic action on the 5-HT1A receptor suggests potential anxiolytic effects, which have been observed in various preclinical studies.
  • Neuroprotective Effects : Some research indicates that this compound may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways.

Study 1: Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of similar piperazine derivatives. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors due to serotonin receptor modulation .

Study 2: Anxiolytic Activity

Research conducted by Onimaru et al. (2021) demonstrated that compounds targeting the 5-HT1A receptor could reduce anxiety-like behaviors in rodent models. This aligns with findings related to this compound, which showed promise in reducing anxiety symptoms .

Study 3: Neuroprotective Potential

A recent investigation into the neuroprotective effects of piperazine derivatives highlighted their ability to counteract oxidative stress in neuronal cells. This suggests that this compound may offer protective benefits against neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantSerotonin modulation
Anxiolytic5-HT1A receptor antagonism
NeuroprotectiveReduction of oxidative stress

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